4-(Dimethylamino)benzoyl cyanide
Description
4-(Dimethylamino)benzoyl cyanide (CAS: Not explicitly provided in evidence) is a benzoyl derivative featuring a dimethylamino (–N(CH₃)₂) group at the para position of the benzene ring and a cyanide (–CN) substituent on the carbonyl carbon. This compound is structurally analogous to other benzoyl derivatives, such as 4-(dimethylamino)benzoyl chloride (CAS: 4755-50-4) and ethyl 4-(dimethylamino)benzoate (CAS: Not provided, referenced in resin studies) . The dimethylamino group is electron-donating, enhancing the electron density of the aromatic ring, while the cyanide group is electron-withdrawing, influencing reactivity and stability.
Properties
CAS No. |
40591-10-4 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-(dimethylamino)benzoyl cyanide |
InChI |
InChI=1S/C10H10N2O/c1-12(2)9-5-3-8(4-6-9)10(13)7-11/h3-6H,1-2H3 |
InChI Key |
KYZSCBLSHUOGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Cyanide Substitution of Benzoyl Derivatives
The most conventional approach involves the nucleophilic substitution of benzoyl derivatives with cyanide sources, typically sodium cyanide, under phase-transfer catalysis or basic conditions. This method is favored for its straightforwardness and scalability.
$$
\text{4-Dimethylamino-benzoyl chloride} + \text{NaCN} \rightarrow \text{4-(Dimethylamino)benzoyl Cyanide}
$$
- The benzoyl chloride derivative reacts with sodium cyanide in aqueous media, facilitated by phase-transfer catalysts to enhance nucleophilic substitution efficiency.
- The reaction is maintained at elevated temperatures (~70–85°C) to ensure complete conversion.
- Post-reaction, the mixture is extracted with organic solvents such as dichloromethane, dried, and purified via chromatography.
- Reported yields range from 89% to 97%, with optimization of phase-transfer catalysts and temperature conditions improving efficiency.
Catalytic Cyanide-Free Synthesis Using Metal Catalysts
Recent advances have explored cyanide-free routes, employing metal catalysis to achieve cyanide insertion indirectly.
- Ce(III)-Catalyzed Synthesis: A notable method involves the use of cerium(III) triflate (Ce(OTf)₃) as a catalyst to facilitate the formation of α-iminonitriles, which can be converted into benzoyl cyanides under mild conditions.
| Parameter | Details | References |
|---|---|---|
| Catalyst | Ce(OTf)₃ | |
| Solvent | Toluene | |
| Temperature | 100–120°C | |
| Yield | Up to 92% |
- Environmentally benign, avoiding toxic cyanide salts.
- High selectivity and yields.
- Mild reaction conditions.
- Primarily applicable to aromatic nitrile derivatives.
- Requires specific catalysts and conditions.
Synthesis via Alkoxy Benzene Cyanide Precursors
Patented methods describe the preparation of benzoyl cyanides via alkoxy benzene cyanide compounds reacting with pimelinketone in the presence of aqueous bases and phase-transfer catalysts.
Process Summary:
- Alkoxy benzene cyanide reacts with pimelinketone under basic aqueous conditions.
- Phase-transfer catalysts such as tetra-n-butylammonium salts facilitate the reaction.
- The process is optimized at elevated temperatures (~70–85°C) with sodium hydroxide as the base.
$$
\text{Alkoxy benzene cyanide} + \text{Pimelinketone} \xrightarrow[\text{Base}]{\text{Phase transfer catalyst}} \text{this compound}
$$
| Parameter | Details | References |
|---|---|---|
| Base | Sodium hydroxide | |
| Catalyst | Tetra-n-butylammonium chloride | |
| Solvent | Water/organic solvent mixture | |
| Temperature | 70–85°C |
Summary of Comparative Data
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)benzoyl cyanide can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyanide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding products.
Condensation Reactions: The presence of the benzoyl group allows for condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Trimethylsilyl Cyanide: Used in the synthesis of the compound.
Zinc Iodide: Acts as a catalyst in the cyanation reaction.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution can yield various substituted benzoyl cyanides, while condensation reactions can produce imines or hydrazones .
Scientific Research Applications
4-(Dimethylamino)benzoyl cyanide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Analytical Chemistry: It can be employed in analytical techniques for the detection and quantification of certain analytes.
Biological Studies:
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)benzoyl cyanide involves its interaction with various molecular targets. The cyanide group can act as a nucleophile, participating in reactions with electrophilic centers. Additionally, the dimethylamino group can influence the compound’s reactivity and interaction with other molecules. The specific pathways and targets depend on the context of its application .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences:
Key Observations :
- Electron Effects: The dimethylamino group in this compound donates electrons via resonance, counteracting the electron-withdrawing cyanide group.
- Leaving Group Reactivity: The cyanide group (–CN) is a poorer leaving group compared to chloride (–Cl) in nucleophilic acyl substitutions. Thus, 4-(dimethylamino)benzoyl chloride is more reactive in acylation reactions than its cyanide counterpart .
4-(Dimethylamino)benzoyl Chloride vs. Cyanide
- Acylation Potential: The chloride derivative is widely used as an acylating agent due to the high leaving-group ability of Cl⁻. In contrast, the cyanide derivative may require harsher conditions or specialized catalysts for similar reactions .
- Thermal Stability : The cyanide group’s electron-withdrawing nature could reduce thermal stability compared to the chloride, as seen in benzoyl cyanide derivatives decomposing at lower temperatures .
Ethyl 4-(Dimethylamino)benzoate vs. Benzoyl Cyanide
- Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity as a co-initiator in resin cements, achieving higher degrees of conversion than methacrylate-based amines . The cyanide derivative’s applications in polymer chemistry are less documented but may involve niche roles in nitrile-containing polymers.
Physical Properties
- Boiling Points: 4-(Dimethylamino)benzoyl chloride has a boiling point of ~313.4°C (hydrochloride form) , while benzoyl cyanide derivatives generally exhibit lower boiling points due to reduced molecular weight and polarity.
- Solubility: The dimethylamino group enhances solubility in polar solvents (e.g., DMSO, ethanol) compared to non-substituted benzoyl cyanides .
Biological Activity
4-(Dimethylamino)benzoyl cyanide is a compound of interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the presence of a dimethylamino group and a cyanide moiety attached to a benzoyl group. Its molecular formula is CHNO, and it exhibits significant lipophilicity due to the aromatic structure, which may influence its biological interactions.
1. Antimicrobial Activity
Research indicates that this compound demonstrates notable antimicrobial properties. A study highlighted its effectiveness against various fungal strains, particularly Candida albicans. The mechanism involves disrupting cellular membrane integrity and inhibiting hyphal growth, which is crucial for the pathogenicity of C. albicans .
| Microorganism | Activity | Mechanism |
|---|---|---|
| Candida albicans | Strong antifungal | Disruption of membrane integrity |
| Staphylococcus aureus | Moderate antibacterial | Inhibition of cell wall synthesis |
2. Anticancer Activity
This compound has been evaluated for its anticancer properties in various studies. Notably, it showed significant cytotoxic effects against multiple cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MDA-MB-231). The compound's action appears to involve apoptosis induction through the activation of caspase pathways .
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 15 | Apoptosis via caspase activation |
| MDA-MB-231 (Breast Cancer) | 20 | Cell cycle arrest and apoptosis |
3. Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, as evidenced by its ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases .
Case Study 1: Antifungal Efficacy
In a controlled laboratory setting, this compound was tested against clinical isolates of Candida. Results demonstrated that the compound not only inhibited growth but also reduced biofilm formation significantly, suggesting its potential use in treating resistant fungal infections .
Case Study 2: Cancer Treatment
A study involving animal models showed that treatment with this compound led to a marked reduction in tumor size in xenograft models of lung cancer. The study concluded that the compound could serve as a promising candidate for further development in cancer therapeutics .
Q & A
Q. What are the recommended storage and handling protocols for 4-(Dimethylamino)benzoyl cyanide to ensure stability?
The compound is highly moisture-sensitive, requiring storage under inert atmospheres (e.g., argon or nitrogen) in airtight containers. Desiccants like silica gel should be used to minimize hydrolysis. Handling should occur in a glovebox or under strict anhydrous conditions to prevent degradation. Similar protocols for 4-(Dimethylamino)benzoyl chloride (DMABC) highlight the necessity of avoiding ambient humidity .
Q. Which analytical techniques are most effective for characterizing this compound?
- X-ray crystallography resolves crystal packing and hydrogen-bonding networks, as demonstrated for structurally related acyl hydrazides .
- NMR spectroscopy (¹H/¹³C) identifies electronic environments, with signals for dimethylamino and cyanide groups typically appearing at δ 3.0–3.5 ppm (N(CH₃)₂) and δ 110–120 ppm (C≡N), respectively .
- LC-MS with derivatization agents (e.g., DMABC) enhances detection sensitivity by introducing ionizable groups, improving quantification in trace analysis .
Q. What synthetic routes are commonly employed to prepare this compound?
While direct evidence is limited, analogous compounds like DMABC suggest:
- Acylation : Reacting 4-(dimethylamino)benzoic acid with cyanogen bromide (CNBr) in the presence of a coupling agent (e.g., DCC).
- Nitrile substitution : Substituting chloride in DMABC with cyanide via nucleophilic displacement under anhydrous conditions .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) calculates molecular orbitals, charge distribution, and reaction pathways. For example:
- Lattice energy predictions : DFT optimizes crystal structures and compares them with experimental X-ray data to validate packing motifs .
- Reactivity studies : Simulate nucleophilic attack on the cyanide group to predict reaction intermediates and transition states .
Q. What strategies resolve contradictions between experimental and computational data for this compound?
- Multi-technique validation : Cross-reference DFT-derived IR/Raman spectra with experimental vibrational data to identify discrepancies in functional group assignments.
- Parameter refinement : Adjust computational basis sets (e.g., B3LYP/6-311+G(d,p)) to better match experimental bond lengths and angles observed in crystallography .
Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyanide substitution efficiency in polar aprotic solvents (e.g., DMF).
- Kinetic studies : Use in-situ monitoring (e.g., FTIR) to identify optimal temperatures and reaction times, minimizing side-product formation .
Q. What challenges arise in detecting this compound via LC-MS, and how are they mitigated?
- Low ionization efficiency : Derivatize with agents like DMABC to introduce charged groups, improving electrospray ionization (ESI) response.
- Matrix interference : Employ solid-phase extraction (SPE) or gradient elution to isolate the compound from complex biological or synthetic mixtures .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
